molecular formula C11H8NO3- B1233715 3-(吲哚-3-基)丙酮酸

3-(吲哚-3-基)丙酮酸

货号 B1233715
分子量: 202.19 g/mol
InChI 键: RSTKLPZEZYGQPY-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(indol-3-yl)pyruvate is a indol-3-yl carboxylic acid anion that is the conjugate base of 3-(indol-3-yl)pyruvic acid It has a role as a Saccharomyces cerevisiae metabolite and a plant metabolite. It is an indol-3-yl carboxylic acid anion and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a 3-(indol-3-yl)pyruvic acid.

科学研究应用

癌症治疗和神经退行性疾病

3-(吲哚-3-基)丙酮酸衍生物已显示出作为色氨酸 2,3-双加氧酶 (TDO-2) 抑制剂的潜力,TDO-2 是癌症治疗和神经退行性疾病(如帕金森病、阿尔茨海默病和亨廷顿病)的潜在治疗靶点。这些化合物也可能对治疗慢性病毒感染和肥胖症产生影响 (Abdel-Magid,2017)

生物颜料应用

一种天然衍生的颜料,与 3-(吲哚-3-基)丙酮酸密切相关,已在各种细菌物种中被发现,显示出作为源自 L-色氨酸的新型治疗药物类别的潜力。这种颜料表现出抗癌和抗生素特性,并在纺织、化妆品和医药等工业市场中越来越受欢迎,展示了广泛的生物行为,包括抗氧化、抗肿瘤和免疫调节活性 (Ishani、Isita 和 Vijayakumar,2021)

植物生长和微生物相互作用

吲哚-3-丙酮酸脱羧酶是一种参与吲哚-3-乙酸(一种植物生长激素)生物合成的酶,它催化 3-(吲哚-3-基)丙酮酸转化为吲哚-3-乙醛。这一途径在植物和微生物之间的相互作用中很重要,例如从黄瓜根际分离出的肺炎克雷伯菌,强调了 3-(吲哚-3-基)丙酮酸在促进植物生长和健康中的作用 (Schütz 等,2003)

半导体器件中的光电特性

对 3-(1H-吲哚-3-基)-1-苯基咪唑并[1,5-a]吡啶和相关化合物的研究揭示了它们在分子和固态块状水平上的光电和电荷转移性质的宝贵见解。这些特性使此类衍生物适用于多功能有机半导体器件,表明 3-(吲哚-3-基)丙酮酸衍生物在电子应用中的潜力 (Irfan 等,2019)

微生物中的生长素产生

3-(吲哚-3-基)丙酮酸也是各种微生物(包括多粘芽孢杆菌)中吲哚-3-乙酸 (IAA) 产生的核心。对参与这一途径的基因的鉴定和功能分析阐明了 IAA 的微生物合成,这在植物-微生物相互作用中起着至关重要的作用,并可能具有农业应用 (Phi 等,2008)

属性

产品名称

3-(Indol-3-yl)pyruvate

分子式

C11H8NO3-

分子量

202.19 g/mol

IUPAC 名称

3-(1H-indol-3-yl)-2-oxopropanoate

InChI

InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)/p-1

InChI 键

RSTKLPZEZYGQPY-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)[O-]

规范 SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)[O-]

产品来源

United States

Synthesis routes and methods I

Procedure details

AT-103 transaminase was part of a transaminase library purchased from BioCatalytics (Pasadena, Calif.) and the enzyme was tested for production of monatin in coupled reactions using the ProA aldolase from C. testosteroni. The aldolase was prepared as described in WO 03/091396 A2. AT-103 is a broad specificity D-transaminase (EC 2.6.1.21) from a Bacillus species that requires a D-amino acid (such as D-glutamate, D-aspartate, or D-alanine) as the amino acid donor. Enzymes and additional components/substrates were added directly to the reaction buffer provided in the kit, which contained 100 mM potassium phosphate buffer pH 7.5, 100 mM amino donor, and 0.1 mM pyridoxal-5′-phosphate (“PLP”). To one mL of reaction buffer were added: 4 mg indole-3-pyruvate, 20 mg pyruvate, approximately 50 μg ProA provided in a cellular extract, 1 μL 2 M MgCl2, and 2 mg of the aminotransferase enzyme (AT-103). Reactions were performed in duplicate. The reactions were incubated overnight at 30° C. with gentle shaking (100 rpm). The samples were filtered and submitted for reversed-phase LC/MS/MS analysis as described in Example 1. The results indicated that approximately 370 μg/mL monatin were produced using AT-103 enzyme. The results were further analyzed to determine ratios of S,R/R,S versus R,R/S,S monatin, on the basis of the peak areas of the two stereoisomer pools that resolve during the chromatographic separation. Of the total monatin produced by AT-103, 69% was R,R/S,S monatin in comparison to the mixed isomers. This enzyme (AT-103) is homologous to the Bacillus subtilis DAT enzyme described in WO 03/091396 A2, which is known to have a broad specificity for D-amino acids. Chiral analysis was performed using the FDAA methodology described in Example 1, which verified that the D-aminotransferase was making predominantly R,R monatin, and some S,R monatin as expected. Further transamination experiments with S,S monatin or R,R monatin and α-ketoglutarate as substrates verified that the BioCatalytics enzyme was highly selective for the D-configuration at carbon 4, as expected. In these experiments, no glutamate was detected in the reaction with S,S monatin and α-ketoglutarate as substrates.
Name
Quantity
1 μL
Type
reactant
Reaction Step One
[Compound]
Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
[Compound]
Name
03/091396 A2
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Type
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Reaction Step Four
[Compound]
Name
AT-103
Quantity
0 (± 1) mol
Type
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Reaction Step Five
[Compound]
Name
D-amino acid
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Type
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[Compound]
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Synthesis routes and methods II

Procedure details

The aspC and the proA genes were cloned into the pTrc99a expression vector (Amersham, Piscataway, N.J.). The resulting vector was transformed into the tryptophan auxotrophs CAG18455 or CAG18579 (see Example 4 for strain descriptions). The transformants were plated on M9 minimal medium with 0.1 mM IPTG and 5 mM monatin. After 3 days at 37° C., the strains with the operon plasmids formed colonies, while the parent strains did not appear to grow. Additionally, the growth was dependent on the presence of IPTG indicating that expression of the operon was required for growth. In this complementation study, the aspC/proA operon formed MP from monatin and indole-3-pyruvate from MP. The indole-3-pyruvate could then be converted to L-tryptophan allowing the tryptophan auxotrophs to grow on M9 minimal medium.
Name
aspC
Quantity
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Type
reactant
Reaction Step One
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Reaction Step Five

Synthesis routes and methods III

Procedure details

AT-103 transaminase was part of a transaminase library purchased from BioCatalytics (Pasadena, Calif.) and the enzyme was tested for production of monatin in coupled reactions using the ProA aldolase from C. testosteroni. The aldolase was prepared as described in WO 03/091396 A2. AT-103 is a broad specificity D-transaminase (EC 2.6.1.21) from a Bacillus species that requires a D-amino acid (such as D-glutamate, D-aspartate, or D-alanine) as the amino acid donor. Enzymes and additional components/substrates were added directly to the reaction buffer provided in the kit, which contained 100 mM potassium phosphate buffer pH 7.5, 100 mM amino donor, and 0.1 mM pyridoxal-5′-phosphate (“PLP”). To one mL of reaction buffer were added: 4 mg indole-3-pyruvate, 20 mg pyruvate, approximately 50 μg ProA provided in a cellular extract, 1 μL 2 M MgCl2, and 2 mg of aminotransferase enzyme. Reactions were performed in duplicate. The reactions were incubated overnight at 30° C. with gentle shaking (100 rpm). The samples were filtered and submitted for reversed-phase LC/MS/MS analysis as described in Example 1. The results indicated that approximately 370 μg/mL monatin were produced using AT-103 enzyme. The results were further analyzed to determine ratios of S,R/R,S versus R,R/S,S monatin, on the basis of the peak areas of the two stereoisomer pools that resolve during the chromatographic separation. Of the total monatin produced by AT-103, 69% was R,R/S,S monatin in comparison to the mixed isomers. This enzyme is homologous to the Bacillus subtilis DAT enzyme described in WO 03/091396 A2, which is known to have a broad specificity for D-amino acids. Chiral analysis was performed using the FDAA methodology described in Example 1, which verified that the D-aminotransferase was making predominantly R,R monatin, and some S,R monatin as expected. Further transamination experiments with S,S monatin or R,R monatin and α-ketoglutarate as substrates verified that the BioCatalytics enzyme was highly selective for the D-configuration at carbon 4, as expected. In these experiments, no glutamate was detected in the reaction with S,S monatin and α-ketoglutarate as substrates.
Name
Quantity
1 μL
Type
reactant
Reaction Step One
[Compound]
Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
[Compound]
Name
03/091396 A2
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Type
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Reaction Step Four
[Compound]
Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
D-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amino acid
Quantity
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Type
reactant
Reaction Step Seven
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Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods IV

Procedure details

AT-103 transaminase was part of a transaminase library purchased from BioCatalytics (Pasadena, Calif.) and the enzyme was tested for production of monatin in coupled reactions using the ProA aldolase from C. testosteroni. The aldolase was prepared as described in WO 03/091396 A2. AT-103 is a broad specificity D-transaminase (EC 2.6.1.21) from a Bacillus species that requires a D-amino acid (such as D-glutamate, D-aspartate, or D-alanine) as the amino acid donor. Enzymes and additional components/substrates were added directly to the reaction buffer provided in the kit, which contained 100 mM potassium phosphate buffer pH 7.5, 100 mM amino donor, and 0.1 mM pyridoxal-5′-phosphate (“PLP”). To one mL of reaction buffer were added: 4 mg indole-3-pyruvate, 20 mg pyruvate, approximately 50 μg ProA provided in a cellular extract, 1 μL. 2 M MgCl2, and 2 mg of the aminotransferase enzyme (AT-103). Reactions were performed in duplicate. The reactions were incubated overnight at 30° C. with gentle shaking (100 rpm). The samples were filtered and submitted for reversed-phase LC/MS/MS analysis as described in Example 1. The results indicated that approximately 370 μg/mL monatin were produced using AT-103 enzyme. The results were further analyzed to determine ratios of S,R/R,S versus R,R/S,S monatin, on the basis of the peak areas of the two stereoisomer pools that resolve during the chromatographic separation. Of the total monatin produced by AT-103, 69% was R,R/S,S monatin in comparison to the mixed isomers. This enzyme (AT-103) is homologous to the Bacillus subtilis DAT enzyme described in WO 03/091396 A2, which is known to have a broad specificity for D-amino acids. Chiral analysis was performed using the FDAA methodology described in Example 1, which verified that the D-aminotransferase was making predominantly R,R monatin, and some S,R monatin as expected. Further transamination experiments with S,S monatin or R,R monatin and α-ketoglutarate as substrates verified that the BioCatalytics enzyme was highly selective for the D-configuration at carbon 4, as expected. In these experiments, no glutamate was detected in the reaction with S,S monatin and α-ketoglutarate as substrates.
[Compound]
Name
AT-103
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
03/091396 A2
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Type
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Reaction Step Three
[Compound]
Name
AT-103
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Type
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Reaction Step Four
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Name
D-amino acid
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Type
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Reaction Step Five
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Name
amino acid
Quantity
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Reaction Step Six
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Indol-3-yl)pyruvate
Reactant of Route 2
Reactant of Route 2
3-(Indol-3-yl)pyruvate
Reactant of Route 3
3-(Indol-3-yl)pyruvate
Reactant of Route 4
3-(Indol-3-yl)pyruvate
Reactant of Route 5
3-(Indol-3-yl)pyruvate
Reactant of Route 6
3-(Indol-3-yl)pyruvate

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